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Compound of Interest

Compound Name: (9R,12aR)-AzZD4747

Cat. No.: B11927254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the central
nervous system (CNS) penetration of (9R,12aR)-AZD4747, a potent and selective inhibitor of
the KRASG12C mutant protein. The information compiled herein is based on publicly available
preclinical research, intended to inform researchers, scientists, and drug development
professionals.

Quantitative CNS Penetration Data

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant
of its efficacy in treating CNS malignancies. Preclinical studies for (9R,12aR)-AZD4747 have
demonstrated its capacity for CNS penetration across multiple species. The key metric used to
quantify this is the unbound brain-to-plasma partition coefficient (Kpu,u), which represents the
ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A
higher Kpu,u value is indicative of better CNS penetration.

Administration

Species Kp,u,u Dosage Reference
Route

Dog 0.7 Not Specified Not Specified [1]

Monkey 1.6 Not Specified Not Specified [1]
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Table 1: In Vivo Unbound Brain-to-Plasma Partition Coefficients (Kp,u,u) of (9R,12aR)-
AZDA4747.

In addition to in vivo data, in vitro assays were conducted to assess the interaction of
(9R,12aR)-AZD4747 with key efflux transporters at the blood-brain barrier, namely P-
glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters actively
pump substrates out of the brain, thus limiting CNS penetration. An efflux ratio of <2 in these
assays suggests a low potential for being a substrate for these transporters.

Assay System Efflux Ratio (ER) Interpretation Reference

Low potential for P-gp
MDCK-MDR1 <2 , [1]
mediated efflux

Low potential for
MDCK-BCRP <2 _ [1]
BCRP mediated efflux

Table 2: In Vitro Efflux Transporter Assay Results for (9R,12aR)-AZD4747.

Experimental Protocols
In Vivo Determination of Unbound Brain-to-Plasma
Partition Coefficient (Kp,u,u)

The in vivo Kp,u,u of (9R,12aR)-AZD4747 was determined in preclinical animal models (dogs
and monkeys) to assess its ability to cross the blood-brain barrier.

Objective: To quantify the steady-state unbound concentration of (9R,12aR)-AZD4747 in the
brain relative to the unbound concentration in plasma.

Methodology:
« Animal Models: Male beagle dogs and cynomolgus monkeys were used for these studies.

o Drug Administration: (9R,12aR)-AZD4747 was administered to achieve steady-state plasma
concentrations. The exact dosing regimen and route of administration were not specified in
the available literature.
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o Sample Collection: At steady state, whole blood and brain tissue samples were collected.
e Sample Processing:

o Blood samples were processed to obtain plasma.

o Brain tissue was homogenized.

» Equilibrium Dialysis: Both plasma and brain homogenate were subjected to equilibrium
dialysis to determine the unbound fraction of (9R,12aR)-AZD4747 in each matrix.

» Bioanalysis: The total concentration of (9R,12aR)-AZD4747 in plasma and brain
homogenate, as well as the unbound concentration after dialysis, were quantified using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

e Calculation of Kp,u,u: The Kp,u,u was calculated using the following formula:

o Kp,u,u = (Unbound concentration in brain) / (Unbound concentration in plasma)

In Vitro Efflux Transporter Assays (MDCK-MDR1 and
MDCK-BCRP)

To investigate the potential of (9R,12aR)-AZD4747 to be a substrate of the P-gp and BCRP
efflux transporters, in vitro assays using Madin-Darby Canine Kidney (MDCK) cells transfected
with the human MDR1 (for P-gp) or BCRP gene were performed.

Objective: To determine if (9R,12aR)-AZD4747 is actively transported by human P-gp or BCRP.
Methodology:

e Cell Culture: MDCK-MDR1 and MDCK-BCRP cells were cultured on permeable Transwell®
supports to form a confluent monolayer, mimicking a cellular barrier.

 Bidirectional Permeability Assay:

o The apparent permeability (Papp) of (9R,12aR)-AZD4747 was measured in two directions:
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» Apical to Basolateral (A-B): Represents transport from the "blood" side to the "brain”
side.

» Basolateral to Apical (B-A): Represents transport from the "brain” side back to the
"blood" side, indicative of efflux.

o (9R,12aR)-AZD4747 was added to the donor chamber (either apical or basolateral) at a
specified concentration.

o Samples were taken from the receiver chamber at predetermined time points.

e Bioanalysis: The concentration of (9R,12aR)-AZD4747 in the collected samples was
quantified by LC-MS/MS.

o Calculation of Efflux Ratio (ER): The ER was calculated as the ratio of the Papp in the B-A
direction to the Papp in the A-B direction:

o ER =Papp (B-A) / Papp (A-B)

o An ER of <2 is generally considered to indicate that the compound is not a significant
substrate of the efflux transporter.

Primate Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) imaging studies in non-human primates were conducted
to visually and quantitatively assess the CNS penetration of (9R,12aR)-AZD4747 in a species
more translationally relevant to humans.

Objective: To confirm and quantify the brain uptake of (9R,12aR)-AZD4747 in a living primate
model.

Methodology:

» Radiolabeling: (9R,12aR)-AZD4747 was radiolabeled with a positron-emitting isotope, such
as Carbon-11 ([11C]).

« Animal Model: Rhesus or cynomolgus monkeys were used for the PET imaging studies.
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» Radiotracer Administration: The radiolabeled [11C]-(9R,12aR)-AZD4747 was administered
intravenously as a bolus.

e PET Scanning: Dynamic PET scans of the brain were acquired over a specified period (e.g.,
90-120 minutes) to measure the distribution and kinetics of the radiotracer in the brain.

 Arterial Blood Sampling: Concurrent arterial blood samples were taken to measure the
concentration of the radiotracer in the plasma over time, which is necessary for kinetic
modeling.

e Image Analysis and Kinetic Modeling:

o Regions of interest (ROIs) were drawn on the PET images to quantify radioactivity in
different brain regions.

o Kinetic modeling (e.g., using a two-tissue compartment model) was applied to the brain
and plasma data to calculate parameters such as the volume of distribution in the brain
(VT), which is an indicator of brain penetration.

Visualizations
KRASG12C Signaling Pathway and Mechanism of Action
of (9R,12aR)-AZD4747

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates
cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively
active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. (9R,12aR)-
AZDA4747 is a covalent inhibitor that specifically targets the mutant cysteine at position 12 of
the KRASG12C protein, locking it in an inactive state.
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Caption: KRASG12C signaling pathway and AZD4747 inhibition.
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Experimental Workflow for Preclinical CNS Penetration

Assessment

The preclinical assessment of (9R,12aR)-AZD4747's CNS penetration followed a logical
progression from in vitro to in vivo studies, culminating in primate imaging to provide a high
degree of confidence in its potential for human CNS activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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